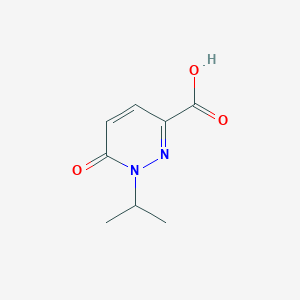
1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for a related compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, density, melting point, boiling point, etc. For a related compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, the molecular weight is 226.68 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Several studies have highlighted the synthesis of benzothiazole derivatives, including azetidinones, for their antimicrobial properties. For instance, compounds synthesized from 2-aminobenzothiazole-6-carboxylic acid showed good to moderate antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds were also tested for antifungal activity but showed no significant activity against the tested species (Chavan & Pai, 2007).
Another study involving microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds revealed that azetidinones possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Additionally, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole were synthesized and evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity, demonstrating the wide-ranging potential of these compounds in therapeutic applications (Gurupadayya et al., 2008).
Antitumor and Antiparasitic Activity
Research also extends to the antitumor and antiparasitic potential of benzothiazole derivatives. A study highlighted that some derivatives exhibit high antitumor activity and can enhance the effects of cytostatic drugs, indicating their potential in cancer treatment (Potkin et al., 2014).
Another significant study found that benzothiazole derivatives possess antiproliferative activity against parasites of the species Trichomonas vaginalis and Leishmania infantum, showcasing their potential in treating parasitic infections (Delmas et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMZYXSEVGWMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)
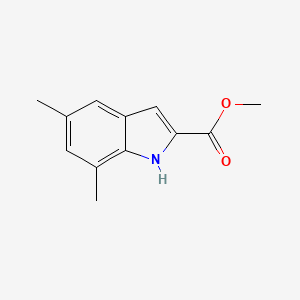

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)
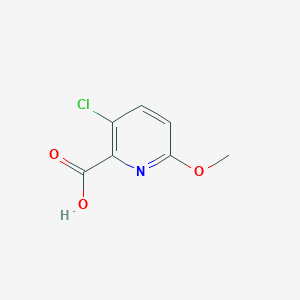
![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)
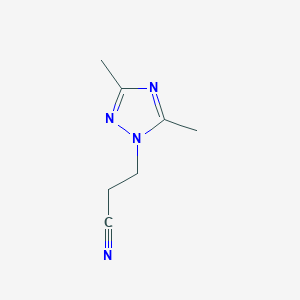
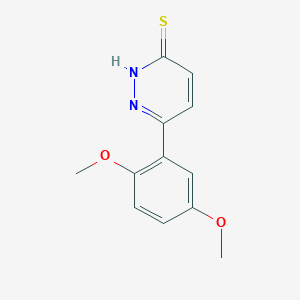
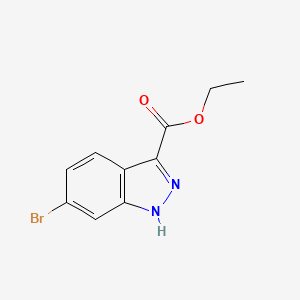
![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)


